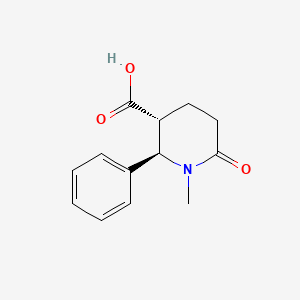
(2R,3R)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or chiral catalysts in the key steps of the synthesis to control the stereochemistry of the product. The reaction conditions often include specific temperatures, solvents, and pH levels to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and other advanced technologies to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives, while reduction can produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
(2R,3R)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an active pharmaceutical ingredient.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (2R,3R)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (2R,3R)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid include:
- (2R,3R)-2,3-dihydroxybutanedioic acid
- (2R,3R)-2,3-butanediol
- (2R,3R)-tartaric acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H15NO3 |
|---|---|
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
(2R,3R)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c1-14-11(15)8-7-10(13(16)17)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,16,17)/t10-,12+/m1/s1 |
Clave InChI |
AHVBATBBFVYBGJ-PWSUYJOCSA-N |
SMILES isomérico |
CN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC=CC=C2 |
SMILES canónico |
CN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,7-Trifluorobenzo[d]thiazol-2-amine](/img/structure/B13134354.png)
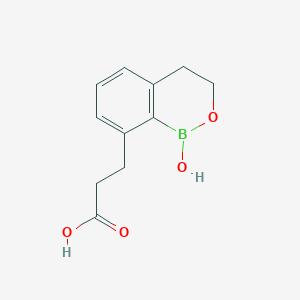
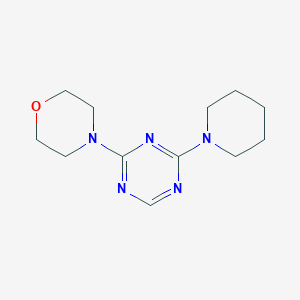
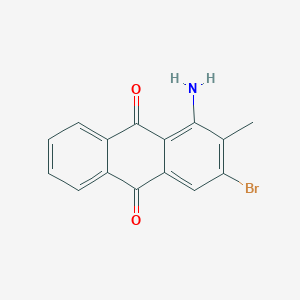
![3-Aminobenzo[d]isoxazol-7-ol](/img/structure/B13134375.png)
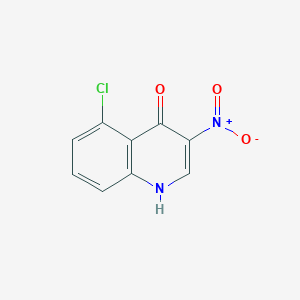

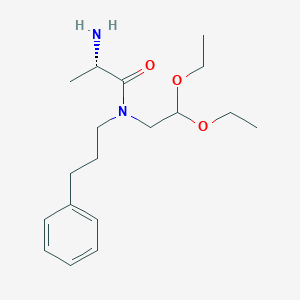

![tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate](/img/structure/B13134412.png)
![1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13134413.png)

![2,3-Dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13134419.png)
